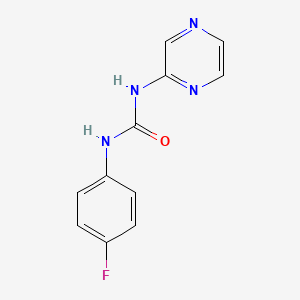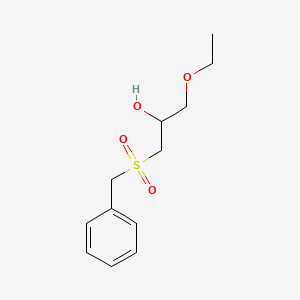
N-(3-chlorophenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide, commonly known as CUMYL-4CN-BINACA, is a synthetic cannabinoid that belongs to the class of indazole-3-carboxamides. This compound has gained popularity in recent years due to its potent psychoactive effects and its widespread use as a recreational drug. However, CUMYL-4CN-BINACA has also shown significant potential in scientific research, particularly in the field of pharmacology.
作用機序
The mechanism of action of CUMYL-4CN-BINACA involves its binding to the cannabinoid receptors CB1 and CB2, which are located throughout the body and are involved in a wide range of physiological processes. Activation of these receptors by CUMYL-4CN-BINACA leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the compound's psychoactive effects.
Biochemical and Physiological Effects
CUMYL-4CN-BINACA has been shown to have a wide range of biochemical and physiological effects, including analgesia, sedation, and appetite stimulation. This compound has also been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
実験室実験の利点と制限
The advantages of using CUMYL-4CN-BINACA in lab experiments include its high potency and selectivity for the cannabinoid receptors, which allows for precise and specific manipulation of these receptors. However, the limitations of using CUMYL-4CN-BINACA include its potential toxicity and the lack of knowledge regarding its long-term effects on the body.
将来の方向性
There are several future directions for the use of CUMYL-4CN-BINACA in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders such as multiple sclerosis and Parkinson's disease. Another potential direction is in the study of the long-term effects of synthetic cannabinoids on the body, which could help to inform public health policies and regulations regarding the use of these compounds.
Conclusion
In conclusion, CUMYL-4CN-BINACA is a synthetic cannabinoid that has shown significant potential in scientific research, particularly in the field of pharmacology. This compound has potent cannabinoid receptor agonist activity and has been shown to have a wide range of biochemical and physiological effects. While there are both advantages and limitations to its use in lab experiments, there are several future directions for the study of CUMYL-4CN-BINACA that could have important implications for the development of new drugs and public health policies.
合成法
The synthesis of CUMYL-4CN-BINACA involves the reaction of 4-cyanobutanoic acid with 3-chlorophenylmagnesium bromide, followed by the addition of 4-methylphenylboronic acid and subsequent cyclization with triethylamine. This process yields CUMYL-4CN-BINACA as a white crystalline powder, which can then be purified and analyzed using various techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
CUMYL-4CN-BINACA has been used extensively in scientific research, particularly in the field of pharmacology. This compound has been shown to have potent cannabinoid receptor agonist activity, with a binding affinity that is several times higher than that of natural cannabinoids such as THC. This makes CUMYL-4CN-BINACA an ideal tool for studying the physiological and biochemical effects of cannabinoid receptor activation.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-7-9-14(10-8-13)17-6-3-11-21(17)18(22)20-16-5-2-4-15(19)12-16/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMXTTKFIPELGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B6123082.png)
![6,7-dimethoxy-2-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6123096.png)

![(2,1,3-benzothiadiazol-5-ylmethyl){[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B6123107.png)
![3-(3-acetylphenyl)-7-[(5-iodo-2-furyl)methylene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B6123111.png)
![N-cyclopropyl-3-(1-{[5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6123116.png)
![5-bromo-N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B6123121.png)
![ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6123127.png)
![4-sec-butyl-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6123129.png)
![6,6-dimethyl-9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6123130.png)
![N-(4-fluorophenyl)-2-[(4-methyl-1-piperazinyl)amino]-2,2-diphenylacetamide](/img/structure/B6123134.png)
![2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B6123136.png)
![N-[3-(4-ethylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B6123144.png)
